molecular formula C16H16ClN3O2S B3663875 N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No.: B3663875
M. Wt: 349.8 g/mol
InChI Key: INDMHPPHIHMGMU-UHFFFAOYSA-N
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Description

“N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chloro group and a furamide group .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a chloro group, and a furamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The pyrrolidine ring in the compound can undergo various chemical reactions, including ring-opening reactions and functionalization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Compounds containing a pyrrolidine ring generally have good solubility in common organic solvents .

Mechanism of Action

The mechanism of action of “N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide” would depend on its specific biological target. The pyrrolidine ring in the compound can interact with biological targets in different ways, leading to different biological profiles .

Future Directions

The future directions for the research and development of “N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide” could involve exploring its potential applications in the treatment of human diseases . Further studies could also investigate the influence of steric factors on its biological activity .

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-10-11(5-6-13(12)20-7-1-2-8-20)18-16(23)19-15(21)14-4-3-9-22-14/h3-6,9-10H,1-2,7-8H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDMHPPHIHMGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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